Acide coriolique

Vue d'ensemble

Description

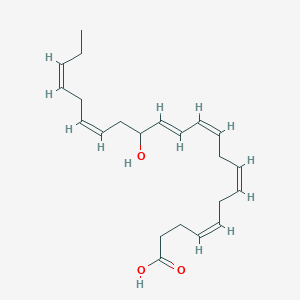

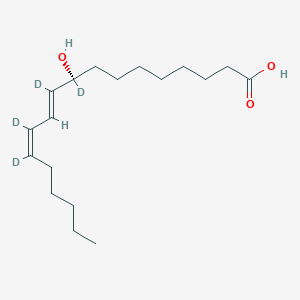

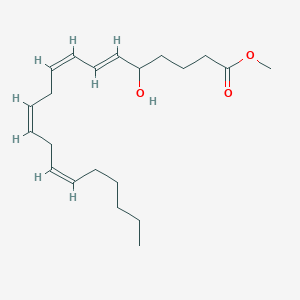

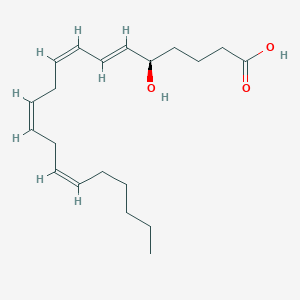

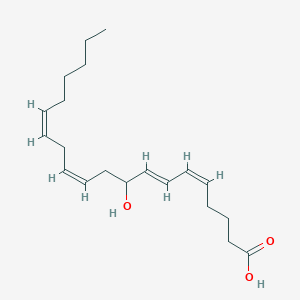

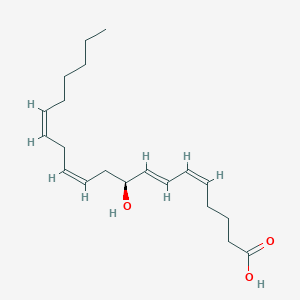

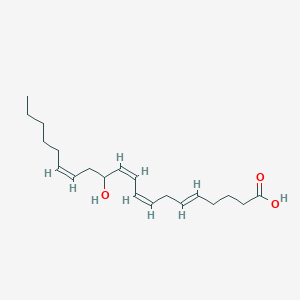

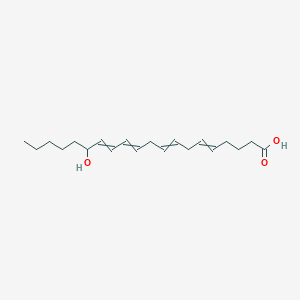

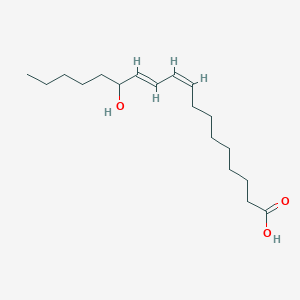

Coriolic acid, also known as ®-13-hydroxy-cis-9, trans-11-octadecadienoic acid, is a rare fatty acid found in Coriaria seed oil . It was isolated as the methyl ester from two Coriaria seed oils in 66 and 68% yields .

Synthesis Analysis

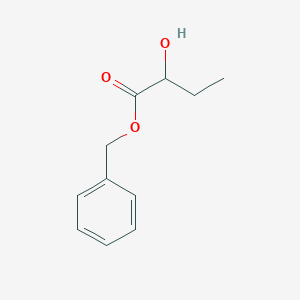

The chemoenzymatic conversion of trilinolein to (+)-coriolic acid has been investigated. This process involves the lipase-catalyzed hydrolysis of trilinolein and lipoxygenation of the liberated linoleic acid. These reactions were coupled in a two-phase medium that consisted of a pH 9 borate buffer and a water-immiscible organic solvent (octane) .Molecular Structure Analysis

Coriolic acid has a molecular formula of C18H32O3 and a molecular weight of 296.44 . The double bonds and hydroxyl group were located by periodate-permanganate oxidation before, and chromic acid oxidation after, hydrogenation of the double bonds .Chemical Reactions Analysis

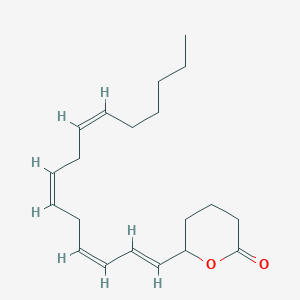

Coriolic acid is produced through the lipase-catalyzed hydrolysis of trilinolein and lipoxygenation of the liberated linoleic acid . It has been suggested that coriolic acid could be an intermediate in the biogenetic conversion of linoleic acid to conjugated trienoic acids .Physical And Chemical Properties Analysis

Coriolic acid is a type of fatty acid. Fatty acids are known for their ability to form triglycerides, which are the main form of storage lipids in most plants .Applications De Recherche Scientifique

- L'acide coriolique s'est révélé prometteur pour cibler les BCSCs, qui jouent un rôle crucial dans la progression, la récidive et la métastase tumorale. Il inhibe la formation de mammosphères (une caractéristique des BCSCs) et induit l'apoptose des BCSCs. De plus, il réduit la sous-population de cellules CD44 élevées / CD24 basses, un phénotype CSC, et régule à la baisse des gènes spécifiques liés aux CSC, tels que Nanog, Oct4 et CD44. Notamment, l'this compound diminue les niveaux transcriptionnels et traductionnels du gène c-Myc, un facteur de survie des BCSCs .

- Les acides gras hydroxylés (HFA), y compris l'this compound, présentent une activité antifongique. Bien que le mode d'action exact reste à explorer pleinement, l'this compound a été étudié pour son potentiel à lutter contre les infections fongiques. Des études collaboratives ont même suggéré des effets antifongiques synergiques lorsqu'il est combiné à d'autres composants végétaux .

- Dans les BCSCs, l'this compound réduit le niveau transcriptionnel du gène c-myc et induit la réduction de la protéine c-Myc via une voie indépendante de l'ubiquitine. Cette découverte met en évidence son potentiel en tant que nouveau composé pour cibler les BCSCs .

Inhibition des cellules souches du cancer du sein (BCSCs)

Propriétés antifongiques

Régulation de la voie indépendante de l'ubiquitine

Mécanisme D'action

Target of Action

Coriolic acid, also known as plant insulin , has been shown to target c-Myc , a gene that plays a crucial role in cell cycle progression, apoptosis, and cellular transformation . It also targets glucose transporters to stimulate glucose transport, promoting cellular absorption and utilization of glucose .

Mode of Action

Coriolic acid interacts with its targets in a few ways. It decreases the transcriptional and translational levels of the c-Myc gene, which is a survival factor for cancer stem cells . This interaction leads to the inhibition of breast cancer stem cells . In terms of glucose metabolism, coriolic acid excites the transport of glucose, similar to the action of insulin .

Biochemical Pathways

Coriolic acid affects several biochemical pathways. It is a product of the 15-lipoxygenase (15-LOX) metabolism of linoleic acid , functioning as an endogenous ligand to activate PPARγ . This activation is involved in cell proliferation and differentiation in various biological systems .

Result of Action

Coriolic acid has been shown to have anti-diabetic, anti-inflammatory, and anti-tumor effects . It inhibits the formation of mammospheres and induces apoptosis in breast cancer stem cells . It also decreases the subpopulation of CD44 high /CD24 low cells, a cancer stem cell phenotype, and specific genes related to cancer stem cells, such as Nanog, Oct4, and CD44 .

Action Environment

The action of coriolic acid can be influenced by environmental factors. For instance, the antifungal activity of coriolic acid can be affected by the matrices of food and plants synergistically or antagonistically . Further evaluation is needed before applying these hydroxy fatty acids in crop protection .

Analyse Biochimique

Biochemical Properties

Coriolic acid plays a significant role in biochemical reactions by acting as an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ). It activates PPARγ, which is a nuclear receptor involved in the regulation of gene expression related to glucose and lipid metabolism . Coriolic acid also interacts with other biomolecules, such as enzymes and proteins, to modulate cellular functions. For example, it can induce mitochondrial dysfunction and airway epithelial injury .

Cellular Effects

Coriolic acid influences various types of cells and cellular processes. It modulates cell growth, tumor adhesion, and receptor expression. Additionally, it can cause mitochondrial damage, leading to impaired cellular respiration and energy production . Coriolic acid also affects cell signaling pathways, such as the activation of PPARγ, which in turn regulates gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of coriolic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Coriolic acid binds to PPARγ, activating it and leading to the transcription of target genes involved in glucose and lipid metabolism . It also inhibits certain enzymes, such as DNA polymerase, and has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of coriolic acid change over time. It is relatively stable under experimental conditions, but its degradation can occur over extended periods. Long-term studies have shown that coriolic acid can have sustained effects on cellular function, including prolonged activation of PPARγ and continued modulation of gene expression .

Dosage Effects in Animal Models

The effects of coriolic acid vary with different dosages in animal models. At lower doses, it can effectively activate PPARγ and improve glucose metabolism without causing significant adverse effects. At higher doses, coriolic acid may induce mitochondrial dysfunction and other toxic effects . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the desired outcomes .

Metabolic Pathways

Coriolic acid is involved in metabolic pathways related to lipid metabolism. It is produced from linoleic acid by the action of 15-lipoxygenase (15-LOX) and serves as an endogenous ligand for PPARγ . Coriolic acid can also influence metabolic flux and metabolite levels by modulating the expression of genes involved in lipid and glucose metabolism .

Transport and Distribution

Coriolic acid is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as mitochondria, where it exerts its effects on cellular function . The localization and accumulation of coriolic acid can influence its activity and function within cells .

Subcellular Localization

The subcellular localization of coriolic acid is primarily in the mitochondria, where it can induce mitochondrial dysfunction and impair cellular respiration . It may also be found in other cellular compartments, such as the nucleus, where it can interact with nuclear receptors like PPARγ to regulate gene expression . Post-translational modifications and targeting signals may direct coriolic acid to specific organelles, influencing its activity and function .

Propriétés

IUPAC Name |

(9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICUWMFWZBIFP-BSZOFBHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316494 | |

| Record name | (±)-Coriolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18104-45-5 | |

| Record name | (±)-Coriolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18104-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Coriolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.